molecular formula C13H8BrClF3N3O B3042917 N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 680217-20-3

N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3042917
CAS No.: 680217-20-3
M. Wt: 394.57 g/mol
InChI Key: WQJFMVIUOZFPHE-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-bromo-2-chloro-3-pyridine with 3-(trifluoromethyl)aniline in the presence of a suitable coupling reagent. Common reagents used in this process include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and a trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea
  • N-(5-bromo-2-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea
  • N-(5-bromo-2-chloro-3-pyridyl)-N’-[4-(trifluoromethyl)phenyl]urea

Uniqueness

N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical properties and potential applications. Its structural features may confer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(5-bromo-2-chloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF3N3O/c14-8-5-10(11(15)19-6-8)21-12(22)20-9-3-1-2-7(4-9)13(16,17)18/h1-6H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJFMVIUOZFPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(N=CC(=C2)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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